Potassium Channel Blocking Potency vs. 4-Aminopyridine
While direct activity data for 2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol is not available in the public domain, the potency of its core scaffold, 3,4-diaminopyridine (3,4-DAP), can be inferred from class-level evidence. In voltage-clamp studies on squid axon membranes, 3,4-DAP exhibited an apparent dissociation constant (Kd) of 0.7 µM for internal application, compared to 36 µM for 4-aminopyridine (4-AP), the prototypical aminopyridine potassium channel blocker [1]. This represents a 50-fold higher potency for the 3,4-DAP scaffold over 4-AP.
| Evidence Dimension | Potency as a Potassium Channel Blocker (Apparent Dissociation Constant, Kd) |
|---|---|
| Target Compound Data | Data not available for the specific derivative; core scaffold (3,4-DAP) Kd = 0.7 µM |
| Comparator Or Baseline | 4-Aminopyridine (4-AP), Kd = 36 µM |
| Quantified Difference | Core scaffold is ~50-fold more potent than 4-AP |
| Conditions | Squid axon membranes, internal application, voltage-clamp |
Why This Matters
This demonstrates that the 3,4-DAP scaffold possesses intrinsically high potency for modulating potassium channels, which may be retained or tuned by the 2-hydroxyethoxy substituent in applications requiring a functional handle for conjugation or immobilization.
- [1] Kirsch, G. E., & Narahashi, T. (1978). 3,4-diaminopyridine. A potent new potassium channel blocker. Biophysical Journal, 22(3), 507-512. View Source
